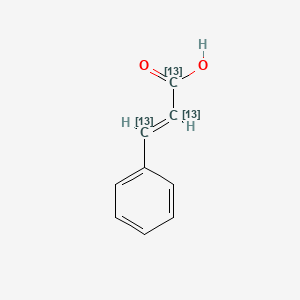
Clavulanic Acid Methyl Ester-13CD3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clavulanic Acid Methyl Ester-13CD3 is a stable isotope-labeled compound derived from clavulanic acid. It is chemically known as Methyl-13C-d3 (2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate . This compound is primarily used in analytical and research applications, particularly in the development and validation of analytical methods for clavulanate-related compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clavulanic Acid Methyl Ester-13CD3 involves the incorporation of stable isotopes, specifically deuterium and carbon-13, into the clavulanic acid structure. The synthetic route typically starts with the precursor clavulanic acid, which undergoes esterification with methanol labeled with carbon-13 and deuterium . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces clavuligerus to produce clavulanic acid, followed by chemical modification to introduce the stable isotopes . The production process is optimized to achieve high yields and purity, adhering to stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions: Clavulanic Acid Methyl Ester-13CD3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Clavulanic Acid Methyl Ester-13CD3 has a wide range of applications in scientific research:
Mécanisme D'action
Clavulanic Acid Methyl Ester-13CD3 functions as a β-lactamase inhibitor, similar to clavulanic acid. It binds to the active site of β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics . This inhibition enhances the effectiveness of β-lactam antibiotics against resistant bacterial strains. The molecular targets include various β-lactamase enzymes, and the pathways involved are related to the inhibition of bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Clavulanic Acid: The parent compound, also a β-lactamase inhibitor.
Sulbactam: Another β-lactamase inhibitor with a similar mechanism of action.
Tazobactam: A β-lactamase inhibitor often combined with piperacillin.
Uniqueness: Clavulanic Acid Methyl Ester-13CD3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. The incorporation of deuterium and carbon-13 allows for precise tracking and quantification in various research applications .
Propriétés
Formule moléculaire |
C9H11NO5 |
|---|---|
Poids moléculaire |
217.20 g/mol |
Nom IUPAC |
trideuterio(113C)methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1/i1+1D3 |
Clé InChI |
HTABQNQMGKGBDT-AWAHQAQTSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 |
SMILES canonique |
COC(=O)C1C(=CCO)OC2N1C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


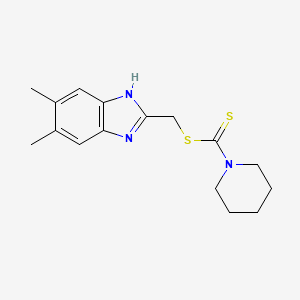
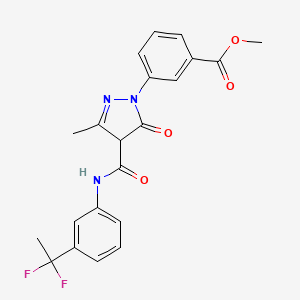

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
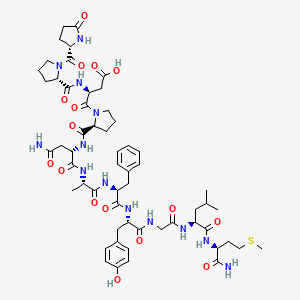
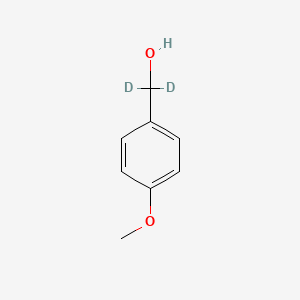
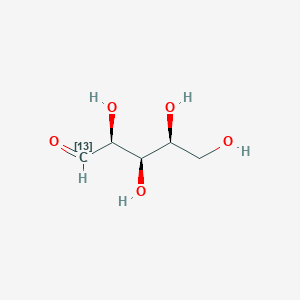
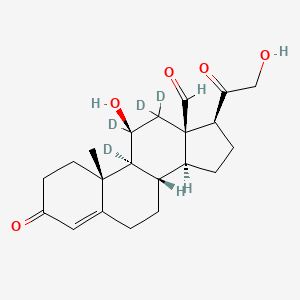
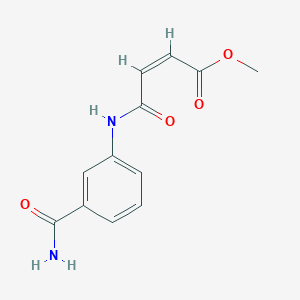
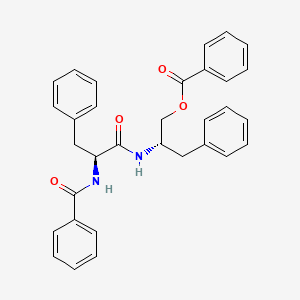


![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)
